Lipophilicity & Polar Surface Area vs. IDO1 Inhibitors
The compound exhibits an XLogP3 of 1.7 and a TPSA of 61.2 Ų [1]. Compared to the clinically evaluated IDO1 inhibitor navoximod (NLG-919), which has an XLogP3 of 3.8 and a TPSA of 55.6 Ų [2], the target compound is significantly less lipophilic (ΔXLogP3 = -2.1) and possesses a slightly larger polar surface area. This difference suggests improved aqueous solubility and potentially reduced non-specific protein binding relative to navoximod, a critical consideration for in vitro assay development and lead optimization workflows.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7; TPSA = 61.2 Ų |
| Comparator Or Baseline | Navoximod (NLG-919): XLogP3 = 3.8; TPSA = 55.6 Ų |
| Quantified Difference | ΔXLogP3 = -2.1 (lower lipophilicity); ΔTPSA = +5.6 Ų (higher polarity) |
| Conditions | Computed properties using PubChem 2021.05.07 (XLogP3 3.0) and Cactvs 3.4.8.18 for target; PubChem data for navoximod. |
Why This Matters
Procurement of this compound enables exploration of IDO1-targeting chemical space with a more favorable early-stage developability profile (lower lipophilicity, higher polarity) compared to the clinical benchmark navoximod.
- [1] PubChem. Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate. CID 101043731. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem. Navoximod. CID 71587718. National Center for Biotechnology Information. Accessed 2026. View Source
